4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine
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Overview
Description
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . This compound features a pyridine ring substituted at the 2-position with a pentan-1-amine chain, which is further substituted with two methyl groups at the 4-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine typically involves the reaction of 2-bromopyridine with 4,4-dimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)isopropylamine: Similar structure with a pyridine ring and an isopropylamine group.
N,N-Dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: Contains a pyridine ring and a triazine moiety.
Uniqueness
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its gem-dimethyl group enhances its stability and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1306605-97-9 |
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Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,4-dimethyl-2-pyridin-2-ylpentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-10(9-13)11-6-4-5-7-14-11/h4-7,10H,8-9,13H2,1-3H3 |
InChI Key |
IVTINFPTBJPLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
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